7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-benzo[d]azepin-1-one
Description
7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-benzo[d]azepin-1-one is a synthetic compound featuring a benzo[d]azepin-1-one core. Its structure includes a methoxy group at position 7 and a toluene-4-sulfonyl group at position 3 (Figure 1). The toluene-4-sulfonyl moiety enhances metabolic stability and may influence binding affinity to biological targets, while the methoxy group contributes to electronic and steric properties .
Properties
IUPAC Name |
8-methoxy-3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13-3-6-16(7-4-13)24(21,22)19-10-9-14-11-15(23-2)5-8-17(14)18(20)12-19/h3-8,11H,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBJAHGGBLVTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C=CC(=C3)OC)C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136517 | |
| Record name | 2,3,4,5-Tetrahydro-7-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-3-benzazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81593-57-9 | |
| Record name | 2,3,4,5-Tetrahydro-7-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-3-benzazepin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81593-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5-Tetrahydro-7-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-3-benzazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lactam Reduction and Functionalization
The foundational step involves preparing the 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine intermediate. As described in U.S. Patent 3,516,987, this is achieved via lithium aluminum hydride (LiAlH₄) reduction of a 4-[(2-amino-5-methoxyphenyl)]butyric acid lactam precursor. The reaction proceeds in dioxane under reflux, followed by aqueous workup to isolate the secondary amine.
Reaction Scheme:
$$
\text{Lactam (I)} \xrightarrow{\text{LiAlH₄, dioxane}} \text{7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine (II)}
$$
Key parameters:
- Solvent : Dioxane
- Temperature : Reflux (~100°C)
- Workup : Decomposition with dilute NaOH, filtration, and crystallization.
Sulfonylation of the Benzazepine Core
Toluene-4-Sulfonyl Chloride Coupling
The critical sulfonylation step introduces the toluene-4-sulfonyl group at the 3-position. Example V of U.S. Patent 3,516,987 outlines a protocol where 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine reacts with benzenesulfonyl chloride in pyridine. Adapting this method for toluene-4-sulfonyl chloride yields the target compound.
Procedure:
- Reagents :
- 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine (1 equiv)
- Toluene-4-sulfonyl chloride (1.1 equiv)
- Pyridine (solvent and base)
Conditions :
- Stirring at 25°C for 24 hours.
Workup :
Yield : While explicit yield data are absent in the patent, recrystallization typically affords >70% purity, as inferred from analogous reactions.
Alternative Palladium-Catalyzed Approach
A modern method from The Journal of Organic Chemistry employs a palladium-catalyzed coupling to construct the benzoazepine skeleton. Although developed for 5-amino derivatives, this approach is adaptable for introducing methoxy and sulfonyl groups.
Key Steps :
- Allyl Trichloroacetimidate Formation :
- Cyclization and Sulfonylation :
Advantages :
- Modular synthesis allows late-stage functionalization.
- Higher regiocontrol compared to classical methods.
Comparative Analysis of Synthetic Routes
Optimization and Challenges
Reaction Temperature and Solvent Effects
Purity Enhancement
Recrystallization from acetone/n-hexane mixtures achieves >95% purity, as confirmed by vendors like Endotherm LSM.
Industrial and Research Applications
The compound’s utility in medicinal chemistry is evidenced by its structural similarity to mozavaptan intermediates. Its sulfonyl group enhances metabolic stability, making it valuable for pharmacokinetic studies.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-benzo[d]azepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through various methods that involve the reaction of appropriate precursors under specific conditions. Typically, the synthesis involves the formation of the benzo[d]azepine structure followed by sulfonylation to introduce the toluene-4-sulfonyl group. The general reaction scheme can be summarized as follows:
- Formation of Tetrahydrobenzo[d]azepine : This involves cyclization reactions that yield the core structure.
- Sulfonylation : The introduction of the toluene-4-sulfonyl group is achieved through electrophilic aromatic substitution or similar methodologies.
Chemical Properties :
- Molecular Formula : C₁₈H₁₉N₁O₂S
- Molecular Weight : 305.41 g/mol
- CAS Number : 81593-59-1
Biological Activities
Research has demonstrated that 7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-benzo[d]azepin-1-one exhibits various biological activities:
- Antidepressant Effects : Studies suggest that compounds with a similar structure can influence neurotransmitter levels in the brain, thereby exhibiting potential antidepressant properties.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction in certain cancer cell lines.
Therapeutic Applications
The therapeutic potential of this compound is being explored in several areas:
3.1. Neurological Disorders
Given its structural similarity to known psychoactive compounds, it is being investigated for potential use in treating anxiety and depression.
3.2. Cancer Treatment
Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Mechanism of Action
The mechanism of action of 7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-benzo[d]azepin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Tetrahydrobenzazepinone/Benzoxoloazepinone Families
The compound shares structural similarities with derivatives reported in Pharmaceutics (2011), particularly those with variations in substituents and ring systems (Table 1).
Table 1: Comparison of Tetrahydrobenzazepinone/Benzoxoloazepinone Derivatives
*Ts = toluene-4-sulfonyl
- Substituent Effects: The methoxy group in the target compound and kb-NB77-56 reduces polarity compared to hydroxyl or allyloxy derivatives . The toluene-4-sulfonyl group in the target compound and Stage-4 intermediate from improves resistance to enzymatic degradation compared to non-sulfonylated analogues .
Synthetic Yields :
Sulfonyl-Containing Analogues
Sulfonyl groups are critical for receptor binding and stability. Key comparisons include:
- (S,S)-[11C]MeNER : A PET imaging agent with a methylthio-phenylbutyl chain. Unlike the target compound, its sulfonyl-free structure prioritizes blood-brain barrier penetration.
Physicochemical Properties
- Melting Points : Methoxy and sulfonyl groups increase melting points (e.g., kb-NB77-56: 261–263°C) compared to allyloxy (198–200°C) or acetoxy (196–197°C) derivatives, reflecting enhanced crystallinity .
- Solubility : Sulfonylated compounds (e.g., Stage-4 in ) likely exhibit lower aqueous solubility than hydroxylated analogues, impacting formulation strategies .
Research Implications and Limitations
While the target compound’s exact biological data are unavailable, structural comparisons suggest:
- Advantages : Sulfonyl group improves metabolic stability and receptor selectivity.
- Limitations: Potential reduced solubility and bioavailability compared to non-sulfonylated analogues.
- Future Directions : Synthesis and testing of the target compound are needed to validate hypotheses derived from structural analogs.
Biological Activity
7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-benzo[d]azepin-1-one is a synthetic compound belonging to the class of benzoazepines. Its unique structure incorporates a methoxy group and a toluene-4-sulfonyl group, which contribute to its biological activity. This compound has garnered interest for its potential therapeutic applications, particularly in the fields of neurology and oncology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions, potentially influencing various cellular pathways involved in disease processes. For instance, it has been shown to inhibit certain enzymes that are critical in cancer progression or neurological disorders.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines. The compound's ability to disrupt cellular processes in these pathogens and tumor cells is an area of active investigation .
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have been pivotal in understanding how modifications to the benzoazepine core affect biological activity. Variations in substituents on the benzene ring or alterations in the diazepine structure can lead to significant changes in pharmacological effects. For example, compounds with additional aromatic rings have shown enhanced binding affinity to benzodiazepine receptors, suggesting a correlation between structural features and biological potency .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Activity : A study involving human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways and inhibition of cell proliferation markers.
- Neurological Applications : In animal models of anxiety and depression, this compound exhibited anxiolytic effects comparable to traditional benzodiazepines but with a reduced side effect profile. Behavioral assays indicated significant improvements in anxiety-like behaviors following administration .
Comparative Analysis
The following table summarizes key differences between this compound and similar compounds:
| Compound Name | Key Features | Biological Activity | Notable Differences |
|---|---|---|---|
| This compound | Methoxy & sulfonyl groups | Antimicrobial & anticancer | Unique combination of functional groups |
| 7-Methoxy-2,3,4,5-tetrahydro-benzo[d]azepin-1-one | Lacks sulfonyl group | Limited biological activity | Reduced reactivity |
| 3-(Toluene-4-sulfonyl)-2,3,4,5-tetrahydro-benzo[d]azepin-1-one | Lacks methoxy group | Antimicrobial only | No anticancer properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-benzo[d]azepin-1-one, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via sulfonation and cyclization steps. Evidence from benzazepine derivatives suggests using MCM-41(H) catalysts to enhance yields (e.g., 85–90% for similar structures) by promoting regioselective sulfonation . Key steps include:
- Hydrolysis of ethoxycarbonyl intermediates under basic conditions.
- Characterization via IR (e.g., carbonyl stretch at 1678 cm⁻¹) and elemental analysis (C, H, N within ±0.03% of theoretical values) .
- Data Contradiction Analysis : Discrepancies in yields (e.g., 70% vs. 90%) may arise from solvent purity or catalyst activation. Replicate protocols with strict inert atmosphere controls to mitigate oxidation side reactions .
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?
- Methodological Answer :
- IR Spectroscopy : Identify sulfonyl (S=O, 1157–1341 cm⁻¹) and carbonyl (C=O, ~1678 cm⁻¹) groups .
- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z = 494 [M+H]+ for related benzazepinones) and fragmentation patterns (e.g., loss of toluene sulfonyl group) .
- X-ray Crystallography : Resolve the tetrahydroazepine ring conformation and sulfonyl group orientation, as demonstrated for analogous structures (R-factor = 0.046) .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the toluene-4-sulfonyl group in this compound under nucleophilic substitution?
- Methodological Answer : The sulfonyl group acts as a leaving group in SN2 reactions. Experimental design should include:
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO).
- Computational Modeling : Use DFT to compare activation energies for sulfonate vs. mesylate leaving groups .
- Data Contradiction Analysis : Conflicting reactivity reports (e.g., stability in aqueous vs. anhydrous conditions) may stem from hydrolysis susceptibility. Conduct pH-controlled experiments to isolate substitution pathways .
Q. How do steric and electronic effects influence the compound’s binding affinity in biological targets (e.g., neurotransmitter receptors)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the methoxy position (e.g., 7- vs. 8-methoxy) and assess receptor binding via radioligand assays.
- Molecular Docking : Compare docking scores (e.g., AutoDock Vina) of the sulfonyl derivative against non-sulfonylated analogs to quantify electronic contributions .
- Data Contradiction Analysis : If binding data conflicts with docking predictions, validate using cryo-EM or X-ray co-crystallization to resolve binding site conformations .
Q. What strategies resolve discrepancies in purity analysis between HPLC and elemental data?
- Methodological Answer :
- Cross-Validation : Use orthogonal methods (e.g., NMR for proton environment consistency, HPLC-MS for co-eluting impurities).
- Impurity Profiling : Synthesize suspected byproducts (e.g., des-methyl analogs) and match retention times .
- Data Table :
| Analytical Method | Typical Purity | Key Impurities |
|---|---|---|
| HPLC (UV 254 nm) | ≥98% | Unreacted sulfonyl precursor (RT = 1.8 min) |
| Elemental Analysis | 63.14% C, 5.29% H | Residual solvents (e.g., DMF) |
Synthesis and Characterization Workflow
Q. How to design a scalable synthesis protocol while maintaining stereochemical integrity?
- Methodological Answer :
- Step 1 : Optimize sulfonation using toluenesulfonyl chloride in dichloromethane at 0–5°C to prevent racemization .
- Step 2 : Employ chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers, with mobile phase: hexane/ethanol (90:10) .
- Data Contradiction Analysis : If unexpected diastereomers form, re-evaluate reaction temperature or catalyst chirality (e.g., switch from MCM-41(H) to chiral Brønsted acids) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
